2-(3-Fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(3-Fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative with a complex molecular structure. This compound is characterized by the presence of a fluorine atom and an isopropoxy group on the phenyl ring, as well as a tetramethyl-1,3,2-dioxaborolane moiety. It is widely used in organic synthesis and various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-fluoro-4-isopropoxyphenylboronic acid with a suitable reagent under controlled conditions. One common method is the Miyaura borylation reaction, which uses bis(pinacolato)diboron and a palladium catalyst in the presence of a base.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques like recrystallization or column chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including Suzuki-Miyaura cross-coupling, oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: This reaction typically uses palladium catalysts, such as palladium(II) acetate, and a base like potassium carbonate.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include biaryls, phenols, and various boronic acid derivatives, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of complex molecules. It is particularly useful in the construction of biologically active compounds and pharmaceuticals.
Biology: In biological research, it serves as a tool for studying enzyme mechanisms and developing new bioactive molecules. Its ability to form stable complexes with various biomolecules makes it a valuable reagent in biochemical assays.
Medicine: The compound is used in the development of new drugs, particularly in the field of cancer therapy. Its derivatives have shown potential as anticancer agents due to their ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: In the chemical industry, it is used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 2-(3-Fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which allows it to modulate biological processes and chemical reactions.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit enzymes by forming stable complexes with their active sites.
Signal Transduction: It can interfere with signal transduction pathways by binding to key signaling molecules.
DNA Interactions: The compound can interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Boronic Acids: Other boronic acids, such as phenylboronic acid and 4-methoxyphenylboronic acid.
Fluorinated Compounds: Compounds like 3-fluoro-4-methoxyphenylboronic acid.
Isopropoxy Derivatives: Compounds with similar isopropoxy groups on the phenyl ring.
Uniqueness: 2-(3-Fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of fluorine and isopropoxy groups, which impart distinct chemical and biological properties. Its ability to undergo a wide range of reactions and its versatility in various applications set it apart from other similar compounds.
Properties
IUPAC Name |
2-(3-fluoro-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BFO3/c1-10(2)18-13-8-7-11(9-12(13)17)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYVWKIIVJNFLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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